REACTION_CXSMILES
|
[CH2:1]([NH:4][C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][C:6]=1[N+:13]([O-])=O)[CH2:2][CH3:3]>C(OCC)(=O)C.[Pd]>[NH2:13][C:6]1[CH:7]=[C:8]([CH:11]=[CH:12][C:5]=1[NH:4][CH2:1][CH2:2][CH3:3])[C:9]#[N:10]
|
Name
|
|
Quantity
|
7.63 g
|
Type
|
reactant
|
Smiles
|
C(CC)NC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Name
|
|
Quantity
|
38 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Name
|
|
Quantity
|
633 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
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CUSTOM
|
Details
|
mechanical shaking
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The Parr bottle is sealed in a mechanical shaker
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
is pressurized to 50 PSI of hydrogen at room temperature
|
Type
|
STIRRING
|
Details
|
shaking
|
Type
|
CUSTOM
|
Details
|
the system purged with nitrogen
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
DISSOLUTION
|
Details
|
by dissolving in ethyl acetate (15 mL)
|
Type
|
TEMPERATURE
|
Details
|
heating
|
Type
|
ADDITION
|
Details
|
adding hexanes (15 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C#N)C=CC1NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |